molecular formula C12H9N3O2S B2459833 N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-29-0

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2459833
CAS No.: 919860-29-0
M. Wt: 259.28
InChI Key: KRUGBIRZNWNCOO-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and isoxazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The compound N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, also known as N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, is primarily targeted towards Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound has shown significant inhibitory activity against both COX-1 and COX-2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in the production of prostaglandins, which are responsible for mediating inflammation and pain.

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound effectively reduces the symptoms associated with inflammation.

Biochemical Analysis

Biochemical Properties

Compounds with a benzothiazole ring have been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis

Cellular Effects

Benzothiazole derivatives have been found to exhibit antimicrobial, antifungal, and antitumor activities , suggesting that they may influence various cellular processes

Molecular Mechanism

The molecular mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is not fully elucidated. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds:

    Similar Compounds: Compounds like N-(benzo[d]thiazol-2-yl)-2-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide share structural similarities.

    Uniqueness: The presence of both benzothiazole and isoxazole rings in this compound provides unique biological activities and chemical properties.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-3-2-4-9-10(7)14-12(18-9)15-11(16)8-5-6-13-17-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUGBIRZNWNCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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